ASP4132

Description

Propriétés

IUPAC Name |

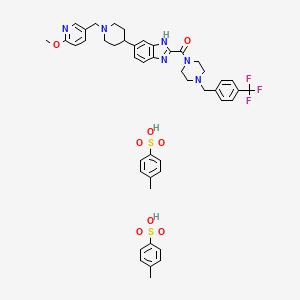

[6-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-yl]-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35F3N6O2.2C7H8O3S/c1-43-29-9-4-23(19-36-29)21-39-12-10-24(11-13-39)25-5-8-27-28(18-25)38-30(37-27)31(42)41-16-14-40(15-17-41)20-22-2-6-26(7-3-22)32(33,34)35;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,18-19,24H,10-17,20-21H2,1H3,(H,37,38);2*2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMGCEXVMOJAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.COC1=NC=C(C=C1)CN2CCC(CC2)C3=CC4=C(C=C3)N=C(N4)C(=O)N5CCN(CC5)CC6=CC=C(C=C6)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H51F3N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ASP4132 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is an investigational small molecule that has been evaluated for its anti-cancer properties. Initially identified as a potent, orally active activator of AMP-activated protein kinase (AMPK), further investigation has revealed its primary mechanism of action as an inhibitor of mitochondrial complex I.[1][2][3] This dual characterization is not contradictory; inhibition of mitochondrial respiration leads to a decrease in cellular ATP levels, thereby increasing the AMP:ATP ratio and causing the indirect activation of AMPK, a critical cellular energy sensor.[1][2] This guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Mitochondrial Complex I Inhibition and Subsequent AMPK Activation

The primary molecular target of this compound is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting this complex, this compound disrupts oxidative phosphorylation, leading to decreased ATP synthesis and an accumulation of AMP. This shift in the cellular energy balance is a potent activator of AMPK.

Activated AMPK acts as a master regulator of metabolism, initiating a cascade of downstream signaling events designed to restore energy homeostasis. In the context of cancer, this activation triggers a switch from anabolic processes that promote cell growth and proliferation to catabolic processes.

Caption: Core mechanism of this compound action.

Downstream Signaling Pathways Modulated by this compound

The activation of AMPK by this compound initiates a multi-pronged assault on cancer cell proliferation and survival through the modulation of several key signaling pathways.

Inhibition of mTORC1 Signaling

A primary downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. AMPK directly phosphorylates and activates TSC2 (Tuberous Sclerosis Complex 2), which in turn inhibits Rheb, a small GTPase required for mTORC1 activation. This leads to a shutdown of protein synthesis and cell growth.

Degradation of Receptor Tyrosine Kinases (RTKs)

Preclinical studies in non-small cell lung cancer (NSCLC) have demonstrated that this compound treatment leads to the degradation of key receptor tyrosine kinases, including platelet-derived growth factor receptor alpha (PDGFRα) and epidermal growth factor receptor (EGFR). The precise mechanism of this degradation is linked to AMPK-mediated pathways that regulate protein turnover.

Inhibition of Akt Signaling

The Akt signaling pathway is a critical driver of cell survival and proliferation. This compound-induced AMPK activation has been shown to inhibit Akt signaling, further contributing to its anti-cancer effects.

Induction of Autophagy and Cell Death

This compound treatment has been observed to induce both apoptosis (programmed cell death) and programmed necrosis in cancer cells. The induction of autophagy, a cellular process of self-digestion, is another consequence of AMPK activation and mTORC1 inhibition. While autophagy can sometimes promote cell survival, in this context, it appears to contribute to the overall anti-cancer activity. The programmed necrosis is characterized by mitochondrial depolarization and the release of lactate dehydrogenase (LDH).

Caption: Downstream signaling pathways affected by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical and clinical studies.

| Parameter | Value | Assay/Model | Reference |

| EC₅₀ (AMPK Activation) | 18 nM | In vitro kinase assay | |

| IC₅₀ (MDA-MB-453) | 0.014 µM | Cell growth inhibition assay | |

| IC₅₀ (SK-BR-3) | >3 µM | Cell growth inhibition assay | |

| Table 1: In Vitro Activity of this compound |

| Dose (Oral) | Tumor Growth Inhibition (TGI) | Tumor Regression | Model | Reference |

| 1 mg/kg | 29% | - | Breast cancer xenograft | |

| 2 mg/kg | - | 26% | Breast cancer xenograft | |

| 4 mg/kg | - | 87% | Breast cancer xenograft | |

| 8 mg/kg | - | 96% | Breast cancer xenograft | |

| Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model |

| Metric | Value | Patient Population | Reference |

| Stable Disease | 20.5% (8/39 patients) | Advanced solid tumors | |

| Dose-Limiting Toxicities | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome | Advanced solid tumors | |

| Table 3: Clinical Trial Data (Phase I) |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

AMPK Activation Assay (Western Blot)

This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, ACC.

-

Cell Culture and Treatment: Plate cancer cells (e.g., A549, NCI-H1944) and treat with desired concentrations of this compound for specified time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and a chemiluminescence imaging system.

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases.

-

Cell Seeding: Seed cancer cells in a 96-well plate.

-

Drug Treatment: Treat cells with a range of this compound concentrations.

-

CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Programmed Necrosis Detection (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.

-

Absorbance Measurement: Incubate and measure the absorbance at 490 nm.

NSCLC Xenograft Mouse Model

This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

-

Cell Preparation: Harvest NSCLC cells (e.g., A549) and resuspend in a mixture of PBS and Matrigel.

-

Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of immunodeficient mice (e.g., SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Drug Administration: Once tumors reach a specified size, randomize mice into treatment groups and administer this compound orally.

-

Efficacy Evaluation: Measure tumor volume and body weight throughout the study to assess efficacy and toxicity.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound exerts its anti-cancer effects primarily through the inhibition of mitochondrial complex I, leading to the indirect activation of AMPK. This activation triggers a cascade of downstream signaling events that collectively inhibit cancer cell growth, proliferation, and survival. While preclinical studies have shown promise, particularly in NSCLC and breast cancer models, a Phase I clinical trial in patients with advanced solid tumors revealed limited clinical activity and dose-limiting toxicities. Further research is warranted to explore the therapeutic potential of mitochondrial complex I inhibitors, potentially in combination with other agents or in specific cancer subtypes that are more reliant on oxidative phosphorylation. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for such future investigations.

References

The Discovery and Synthesis of ASP4132: A Novel AMPK Activator for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ASP4132 is a potent and orally active small molecule activator of adenosine monophosphate-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Identified through the structural optimization of a lead compound, this compound has demonstrated significant anti-proliferative activity in preclinical cancer models, leading to its advancement into clinical trials. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including its mechanism of action, key experimental protocols, and relevant quantitative data.

Discovery of this compound

This compound was developed by Astellas Pharma Inc. as a novel therapeutic agent for the treatment of cancer. The discovery process began with a lead compound, compound 2, which exhibited potent AMPK activation and selective growth inhibition against human cancer cells. However, this lead compound had suboptimal physicochemical properties, including poor aqueous solubility and metabolic instability.

Through a focused medicinal chemistry effort involving structural optimization, researchers aimed to improve the compound's solubility, metabolic stability, and pharmacokinetic profile while maintaining its potent AMPK activation. This endeavor culminated in the identification of (5-{1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}-1H-benzimidazol-2-yl)(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methanone ditosylate, designated as this compound (also referred to as compound 28 in the primary literature)[1].

Synthesis of this compound

While the full, detailed, step-by-step synthesis of this compound is proprietary and described in the primary scientific literature and associated patents, this section outlines the general synthetic strategy based on the known structure of the molecule, which is a complex benzimidazole derivative. The synthesis would logically proceed through the construction of the core benzimidazole scaffold, followed by the attachment of the piperidine and piperazine moieties.

A plausible, high-level retrosynthetic analysis suggests the following key disconnections:

-

Amide Bond Formation: The final step would likely involve the coupling of a benzimidazole-carboxylic acid derivative with the N-substituted piperazine.

-

Benzimidazole Ring Formation: The benzimidazole core can be synthesized from a substituted o-phenylenediamine precursor.

-

Piperidine and Piperazine Substituent Introduction: The piperidine and piperazine groups with their respective substituents would be prepared separately and then coupled to the core structure.

A detailed, step-by-step protocol with specific reagents, reaction conditions, and purification methods would be found in the supplementary information of the primary publication: Bioorganic & Medicinal Chemistry, Volume 28, Issue 5, 1 March 2020, 115307.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the activation of AMPK[2][3]. AMPK is a serine/threonine kinase that acts as a cellular energy sensor. It is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress conditions such as nutrient deprivation or hypoxia[3].

Upon activation, AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance. This includes the inhibition of anabolic pathways that consume ATP (e.g., protein and fatty acid synthesis) and the activation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis)[3].

In the context of cancer, the activation of AMPK by this compound leads to the inhibition of key signaling pathways that are crucial for cancer cell growth and proliferation, such as the mTORC1 pathway. This results in the suppression of tumor growth, as demonstrated in preclinical models.

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| AMPK Activation (EC50) | 18 nM | Enzyme Assay | |

| Cell Growth Inhibition (IC50) | 0.014 µM | MDA-MB-453 (Breast Cancer) | |

| Cell Growth Inhibition (IC50) | > 3 µM | SK-BR-3 (Breast Cancer) |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (1 mg/kg dose)

| Parameter | Route | Value | Units | Reference |

| Half-life (T1/2) | IV | 3.6 | hours | |

| Total Clearance (CLtot) | IV | 19 | mL/min•kg | |

| Volume of Distribution (Vss) | IV | 4.6 | L/kg | |

| Maximum Concentration (Cmax) | PO | 72 | ng/mL | |

| Area Under the Curve (AUC24h) | PO | 705 | ng∙h/mL |

Table 3: In Vivo Tumor Growth Inhibition in MDA-MB-453 Xenograft Model

| Dose (mg/kg) | Tumor Growth Inhibition (TGI) / Regression | Reference |

| 1 | 29% (TGI) | |

| 2 | 26% (Regression) | |

| 4 | 87% (Regression) | |

| 8 | 96% (Regression) |

Experimental Protocols

This section provides an overview of the general methodologies used to evaluate this compound. Specific details and conditions can be found in the primary literature.

AMPK Activation Assay

Objective: To determine the in vitro potency of this compound in activating AMPK.

General Procedure:

-

Enzyme and Substrate Preparation: Recombinant human AMPK enzyme and a synthetic peptide substrate (e.g., SAMS peptide) are used.

-

Reaction Mixture: The assay is typically performed in a microplate format. The reaction mixture contains the AMPK enzyme, the peptide substrate, ATP (often radiolabeled with ³²P or ³³P), and varying concentrations of this compound or a control compound.

-

Incubation: The reaction is initiated by the addition of a magnesium/ATP solution and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unreacted ATP, and measuring the incorporated radioactivity using a scintillation counter. Alternatively, non-radioactive methods using specific antibodies that recognize the phosphorylated substrate can be employed (e.g., ELISA or fluorescence-based assays).

-

Data Analysis: The concentration of this compound that produces 50% of the maximal enzyme activation (EC50) is calculated from the dose-response curve.

Figure 2: General workflow for an in vitro AMPK activation assay.

Cell Growth Inhibition Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

General Procedure:

-

Cell Culture: Human cancer cell lines (e.g., MDA-MB-453) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Analysis: The absorbance or luminescence readings are used to generate a dose-response curve, from which the concentration of this compound that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic properties of this compound following intravenous and oral administration in rats.

General Procedure:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Compound Administration: A solution of this compound is administered to the rats either intravenously (IV) via the tail vein or orally (PO) by gavage at a specific dose.

-

Blood Sampling: Blood samples are collected from the rats at predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to calculate key parameters such as half-life (T1/2), clearance (CL), volume of distribution (Vss), maximum concentration (Cmax), and area under the curve (AUC).

Conclusion

This compound is a novel, potent, and orally active AMPK activator that has shown promising anti-cancer activity in preclinical studies. Its discovery through the optimization of a lead compound highlights the power of medicinal chemistry in developing drug candidates with improved pharmaceutical properties. The data presented in this guide provide a solid foundation for further research and development of this compound and other AMPK activators as potential cancer therapeutics. Further investigation into its clinical efficacy and safety is ongoing.

References

Investigating the Anti-Neoplastic Activity of ASP4132: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical and clinical investigations into the anti-neoplastic activity of ASP4132, a potent and orally active activator of AMP-activated protein kinase (AMPK). This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: AMPK Activation

This compound functions as a powerful activator of AMP-activated protein kinase (AMPK), a critical enzyme in the regulation of cellular energy homeostasis.[1] Under conditions of metabolic stress, such as an increased intracellular AMP/ATP ratio, AMPK is activated and orchestrates a metabolic shift.[1] It inhibits anabolic pathways that consume ATP, such as protein and lipid synthesis, while promoting catabolic pathways that generate ATP, including fatty acid oxidation and glycolysis.[1][2] In the context of oncology, the activation of AMPK is an attractive therapeutic strategy, as it can counteract the metabolic reprogramming often observed in cancer cells.[1]

The primary mechanism through which this compound is believed to exert its anti-cancer effects is the activation of the AMPK signaling pathway. This leads to a cascade of downstream events that collectively inhibit tumor cell growth, proliferation, and survival.

Signaling Pathway of this compound-Mediated AMPK Activation

Caption: this compound activates AMPK, leading to downstream inhibition of mTORC1 and Akt signaling, degradation of receptor tyrosine kinases, and induction of autophagy, apoptosis, and cell cycle arrest.

Preclinical Anti-Neoplastic Activity

This compound has demonstrated significant anti-tumor activity in preclinical models of both breast and non-small cell lung cancer (NSCLC).

In Vitro Studies

This compound exhibits potent and selective growth inhibitory activity against various cancer cell lines.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MDA-MB-453 | Breast Cancer | IC50 | 0.014 µM | |

| SK-BR-3 | Breast Cancer | IC50 | >3 µM | |

| pNSCLC-1 | Non-Small Cell Lung Cancer | Viability | Potent Inhibition | |

| A549 | Non-Small Cell Lung Cancer | Viability | Potent Inhibition | |

| NCI-H1944 | Non-Small Cell Lung Cancer | Viability | Potent Inhibition |

In Vivo Studies: Xenograft Models

The anti-tumor efficacy of this compound has been confirmed in vivo using xenograft mouse models.

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model (MDA-MB-453)

| Dosage (mg/kg, p.o.) | Outcome | Reference |

| 1 | 29% Tumor Growth Inhibition (TGI) | |

| 2 | 26% Tumor Regression | |

| 4 | 87% Tumor Regression | |

| 8 | 96% Tumor Regression |

In a non-small cell lung cancer xenograft model, oral administration of this compound also resulted in significant inhibition of tumor growth.

Experimental Workflow for Preclinical Xenograft Study

Caption: Workflow of a typical preclinical xenograft study to evaluate the in vivo efficacy of this compound.

Clinical Investigation: Phase I Trial

A Phase I, first-in-human, dose-escalation and dose-expansion study of this compound was conducted in patients with treatment-refractory advanced solid tumors.

Study Design and Outcomes

The primary objectives of the study were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of oral this compound.

Table 3: Phase I Clinical Trial of this compound in Advanced Solid Tumors

| Parameter | Details | Reference |

| Patient Population | 39 patients with treatment-refractory advanced solid tumors. | |

| Dosing Regimens | Dose escalation cohorts starting at 5 mg daily. Additional cohorts included 7.5 mg daily, and intermittent dosing of 10 mg (3 days on, 4 days off) and 15 mg (1 day on, 6 days off). | |

| Dose-Limiting Toxicities (DLTs) | Observed at doses of 7.5 mg and higher. Included fatigue, mental status changes, dizziness, lactic acidosis, enteritis, and posterior reversible encephalopathy syndrome. | |

| Efficacy | Limited clinical activity observed. Stable disease was the best response, seen in 8 out of 39 patients (20.5%). | |

| Pharmacokinetics | Characterized by high variability, with rapid absorption and accumulation from slow elimination. | |

| Conclusion | This compound demonstrated limited clinical activity, and dose-limiting toxicities prohibited further dose escalation. |

Logical Flow of the Phase I Clinical Trial

Caption: Logical flow of the Phase I dose-escalation and expansion study for this compound.

Experimental Protocols

The following are representative protocols for key experiments cited in the investigation of this compound. These are based on standard methodologies and the information available in the referenced literature.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-453, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-ACC, ACC, p-S6, S6, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Breast Cancer Xenograft Study

-

Animal Model: Use female athymic nude mice (4-6 weeks old).

-

Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-453 breast cancer cells suspended in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Drug Administration: Administer this compound orally once daily at the desired doses (e.g., 1, 2, 4, 8 mg/kg) or the vehicle control for 21 consecutive days.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Calculate tumor growth inhibition or regression.

Conclusion

This compound is a potent AMPK activator with demonstrated anti-neoplastic activity in preclinical models of breast and non-small cell lung cancer. Its mechanism of action involves the modulation of key signaling pathways that control cellular metabolism, growth, and survival. While preclinical data were promising, the Phase I clinical trial in patients with advanced solid tumors revealed dose-limiting toxicities that hindered dose escalation and resulted in limited clinical efficacy. Further research may be warranted to explore the therapeutic potential of this compound in specific patient populations or in combination with other anti-cancer agents, as well as to investigate strategies to mitigate its toxicity.

References

ASP4132: A Dual Inhibitor of Mitochondrial Complex I and Activator of AMPK, and its Impact on Tumor Cell Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is an investigational small molecule that has garnered interest in the field of oncology for its unique dual mechanism of action targeting fundamental metabolic processes within cancer cells. Initially identified as a potent, orally active activator of AMP-activated protein kinase (AMPK), further investigation has revealed its role as an inhibitor of mitochondrial complex I of the electron transport chain. This dual action leads to a significant disruption of tumor cell metabolism, presenting a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core effects of this compound on tumor cell metabolism, supported by preclinical data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action

This compound exerts its anticancer effects through a primary action on mitochondrial respiration. By inhibiting mitochondrial complex I, it disrupts the electron transport chain, leading to a decrease in ATP synthesis and an increase in the cellular AMP/ATP ratio. This shift in the cellular energy landscape serves as a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2]

The activation of AMPK by this compound triggers a cascade of downstream signaling events aimed at restoring energy balance. These include the inhibition of anabolic pathways that consume ATP, such as protein and fatty acid synthesis, and the stimulation of catabolic pathways that generate ATP, like glycolysis.

Effects on Tumor Cell Metabolism

The dual mechanism of this compound leads to a profound reprogramming of tumor cell metabolism:

-

Inhibition of Oxidative Phosphorylation: As a direct inhibitor of mitochondrial complex I, this compound curtails oxidative phosphorylation (OXPHOS), the primary source of ATP in many cancer cells. This leads to a decrease in oxygen consumption and a reduction in the cell's ability to efficiently generate energy from glucose and other fuel sources.

-

Upregulation of Glycolysis: To compensate for the loss of ATP from OXPHOS, cancer cells treated with this compound exhibit a significant increase in their rate of glycolysis. This metabolic switch, often referred to as the Warburg effect, results in increased glucose uptake and lactate production. The clinical observation of lactic acidosis as a dose-limiting toxicity in a Phase I trial of this compound provides strong evidence for this metabolic shift.[3][4]

-

Inhibition of Anabolic Pathways: Activated AMPK, a consequence of this compound's activity, phosphorylates and inactivates key enzymes involved in anabolic processes. A primary target is the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.[5] Inhibition of mTORC1 signaling by this compound leads to a downstream reduction in protein synthesis and cell growth.

-

Induction of Autophagy: AMPK activation can also induce autophagy, a cellular process of self-digestion that allows cells to recycle intracellular components to generate nutrients and energy during times of metabolic stress.

Preclinical Efficacy and Quantitative Data

Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including breast and non-small cell lung cancer (NSCLC).

In Vitro Efficacy

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-453 | Breast Cancer | 0.014 | |

| SK-BR-3 | Breast Cancer | >3 | |

| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent inhibition of cell growth observed | |

| NCI-H1944 | Non-Small Cell Lung Cancer | Not explicitly stated, but potent inhibition of cell growth observed |

In Vivo Efficacy (Breast Cancer Xenograft Model)

| Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition/Regression | Reference |

| 1 | Once daily, PO | 29% Tumor Growth Inhibition | |

| 2 | Once daily, PO | 26% Tumor Regression | |

| 4 | Once daily, PO | 87% Tumor Regression | |

| 8 | Once daily, PO | 96% Tumor Regression |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits mitochondrial complex I, leading to AMPK activation and subsequent downstream effects on tumor cell metabolism and survival pathways.

Experimental Workflow for Assessing Metabolic Effects

Caption: A typical experimental workflow to evaluate the metabolic effects of this compound in preclinical cancer models.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-453) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172), AMPK, p-ACC (Ser79), ACC, p-mTOR (Ser2448), mTOR, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Assay

-

Cell Seeding: Seed cancer cells in a Seahorse XF24 or XF96 cell culture microplate and allow them to form a monolayer.

-

Assay Medium: Replace the culture medium with unbuffered Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.

-

Baseline Measurement: Measure the basal OCR and ECAR using a Seahorse XF Analyzer.

-

Compound Injection: Sequentially inject this compound, followed by mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) to assess various parameters of mitochondrial function and glycolysis.

-

Data Analysis: Analyze the data using the Seahorse Wave software to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.

Conclusion

This compound represents a novel therapeutic approach that exploits the metabolic vulnerabilities of cancer cells. Its dual mechanism of inhibiting mitochondrial complex I and activating AMPK leads to a significant disruption of cellular energy metabolism, ultimately inhibiting tumor growth and inducing cell death. The preclinical data strongly support its potential as an anti-cancer agent. Further research is warranted to explore its efficacy in a broader range of cancer types and to identify potential biomarkers for patient selection. This technical guide provides a foundational understanding of this compound's impact on tumor cell metabolism, offering valuable insights for researchers and clinicians in the field of oncology drug development.

References

- 1. [PDF] AMPK activation by this compound inhibits non-small cell lung cancer cell growth | Semantic Scholar [semanticscholar.org]

- 2. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Downstream Signaling Targets of ASP4132 Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASP4132 has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide provides a comprehensive overview of the downstream signaling targets affected by this compound activation, with a focus on its implications for cancer therapeutics, particularly in non-small cell lung cancer (NSCLC). This document details the molecular cascade initiated by this compound, summarizing key quantitative findings, outlining experimental methodologies, and visualizing the intricate signaling networks.

Introduction

This compound is an orally active small molecule that has been characterized as both a mitochondrial complex I inhibitor and a potent activator of AMP-activated protein kinase (AMPK).[1][2][3] Activation of AMPK can trigger a cascade of downstream signaling events that collectively suppress anabolic pathways and promote catabolic processes, thereby restoring cellular energy balance.[4] In the context of oncology, the activation of AMPK by this compound has been shown to inhibit the growth of cancer cells, including non-small cell lung cancer (NSCLC), through various mechanisms.[3] This guide delves into the specific downstream signaling targets of this compound, providing a technical resource for researchers in the field.

Core Mechanism of Action

This compound's primary mechanism of action is the activation of AMPK. This activation is followed by a series of downstream events that impact cell growth, proliferation, and survival. The key signaling pathways affected include the mTORC1 pathway, receptor tyrosine kinases (RTKs), the Akt signaling cascade, and the induction of autophagy.

Key Downstream Signaling Targets and Pathways

Inhibition of mTORC1 Signaling

Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation.

Quantitative Data Summary:

| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |

| p-mTOR (Ser2448) | pNSCLC-1 | This compound (1 µM) | Decreased | |

| p-S6K (Thr389) | pNSCLC-1 | This compound (1 µM) | Decreased | |

| p-S6 (Ser235/236) | pNSCLC-1 | This compound (1 µM) | Decreased | |

| p-4E-BP1 (Thr37/46) | pNSCLC-1 | This compound (1 µM) | Decreased |

Signaling Pathway Diagram:

This compound-mediated AMPK activation and subsequent mTORC1 inhibition.

Degradation of Receptor Tyrosine Kinases (RTKs)

This compound treatment has been shown to induce the degradation of key receptor tyrosine kinases, namely platelet-derived growth factor receptor alpha (PDGFRα) and epidermal growth factor receptor (EGFR), in NSCLC cells.

Quantitative Data Summary:

| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |

| PDGFRα (protein) | pNSCLC-1 | This compound (1 µM) | Decreased | |

| EGFR (protein) | pNSCLC-1 | This compound (1 µM) | Decreased |

Signaling Pathway Diagram:

This compound induces AMPK-mediated degradation of PDGFRα and EGFR.

Inhibition of Akt Signaling

Downstream of the degradation of PDGFRα and EGFR, this compound treatment leads to the inhibition of the serine/threonine kinase Akt.

Quantitative Data Summary:

| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |

| p-Akt (Thr308) | pNSCLC-1 | This compound (1 µM) | Decreased |

Signaling Pathway Diagram:

Inhibition of Akt signaling downstream of RTK degradation.

Induction of Autophagy

This compound treatment induces autophagy in NSCLC cells, a catabolic process of cellular self-digestion. This is evidenced by the conversion of LC3B-I to LC3B-II.

Quantitative Data Summary:

| Target Protein | Cell Line | Treatment | Fold Change (vs. Control) | Reference |

| LC3B-II/LC3B-I Ratio | pNSCLC-1 | This compound (1 µM) | Increased |

Experimental Workflow Diagram:

Workflow for assessing this compound-induced autophagy.

Detailed Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Primary human non-small cell lung cancer (NSCLC) cells (pNSCLC-1).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: Stock solution prepared in DMSO and diluted in culture medium to the final concentration.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting p-mTOR, mTOR, p-S6K, S6K, p-S6, S6, p-4E-BP1, 4E-BP1, PDGFRα, EGFR, p-Akt, Akt, LC3B, and β-actin.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the relative protein expression levels, normalized to the loading control (β-actin).

mTORC1 Kinase Assay

-

Immunoprecipitation: mTORC1 is immunoprecipitated from cell lysates using an anti-mTOR antibody.

-

Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a recombinant, inactive S6K1 substrate in a kinase buffer containing ATP.

-

Detection of Phosphorylation: The phosphorylation of S6K1 at Threonine 389 is detected by Western blot analysis using a phospho-specific antibody.

-

Quantification: The amount of phosphorylated S6K1 is quantified to determine mTORC1 kinase activity.

Conclusion

This compound exerts its anti-cancer effects through the activation of AMPK, which in turn modulates a network of downstream signaling pathways. The key consequences of this compound activation include the inhibition of mTORC1 signaling, degradation of critical receptor tyrosine kinases leading to Akt inactivation, and the induction of autophagy. These multifaceted effects converge to suppress cancer cell growth, proliferation, and survival. This guide provides a foundational understanding of the molecular targets of this compound, offering valuable insights for further preclinical and clinical investigations in the field of cancer drug development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

References

- 1. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sakurasosaponin inhibits lung cancer cell proliferation by inducing autophagy via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ASP4132 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is a potent and orally active activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK can inhibit the growth of cancer cells by modulating various downstream signaling pathways involved in metabolism, proliferation, and survival.[1][2] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture studies, including recommended concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways.

Mechanism of Action

This compound activates AMPK, leading to the phosphorylation of AMPKα at Threonine-172. This activation triggers a cascade of downstream events, primarily aimed at restoring cellular energy balance by inhibiting anabolic processes and promoting catabolic pathways. Key downstream effects of AMPK activation by this compound include:

-

Inhibition of mTORC1 Signaling: Activated AMPK phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1). This leads to a reduction in protein synthesis and cell growth.[2]

-

Induction of Autophagy: AMPK can directly phosphorylate and activate Unc-51 like autophagy activating kinase 1 (ULK1), initiating the autophagic process to recycle cellular components for energy production.

-

Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, particularly at the G1/S transition, by affecting the expression of key cell cycle regulatory proteins.

-

Induction of Apoptosis: In several cancer cell lines, treatment with this compound leads to the activation of caspases and subsequent programmed cell death.

Data Presentation: Efficacy of this compound in Various Cancer Cell Lines

The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Below is a summary of reported effective concentrations and IC50/EC50 values.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MDA-MB-453 | Breast Cancer | IC50 (Cell Growth) | 0.014 µM | |

| SK-BR-3 | Breast Cancer | IC50 (Cell Growth) | > 3 µM | |

| Primary NSCLC cells | Non-Small Cell Lung Cancer | Effective Concentration (Viability) | 0.3 - 3.0 µM | |

| A549 | Non-Small Cell Lung Cancer | Effective Concentration (Viability) | 1 µM | |

| NCI-H1944 | Non-Small Cell Lung Cancer | Effective Concentration (Viability) | 1 µM | |

| MDA-MB-435 | Breast Cancer | EC50 (AMPK Activation) | 18 nM |

Experimental Protocols

Reagent Preparation

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vitro studies, the stock solution can be further diluted in sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium to the desired final concentration.

Cell Viability Assay (CCK-8 or MTT)

This protocol is adapted from methodologies used in studies with this compound and general cell viability assay guidelines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Treatment: The following day, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO, at a final concentration not exceeding 0.1%).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour incubation was shown to be effective for NSCLC cells.

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol allows for the assessment of protein expression levels and phosphorylation status of key components of the AMPK signaling pathway.

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPKα (Thr172), total AMPKα, phospho-ACC, total ACC, mTOR, phospho-mTOR) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound or vehicle control for the desired duration. Harvest the cells by trypsinization, and collect both the detached and adherent cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound

Caption: this compound activates AMPK, leading to downstream effects on cell growth, autophagy, and apoptosis.

Experimental Workflow for Determining Optimal Concentration

Caption: Workflow for determining the optimal concentration of this compound using a cell viability assay.

Logical Relationship of this compound's Effect on Key Proteins

Caption: Logical flow of key protein phosphorylation changes and their effect on cell proliferation.

References

Application Notes and Protocols for ASP4132 in In Vivo Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASP4132 is a potent and orally active activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activation of AMPK can inhibit cancer cell growth by modulating downstream signaling pathways involved in metabolism, proliferation, and survival. These application notes provide detailed protocols for the use of this compound in preclinical xenograft mouse models of breast and non-small cell lung cancer (NSCLC), summarizing key dosage and efficacy data.

Mechanism of Action

This compound activates AMPK, leading to a cascade of downstream signaling events. A primary consequence of AMPK activation is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for cell growth and proliferation. Additionally, this compound-mediated AMPK activation can induce the degradation of receptor tyrosine kinases such as platelet-derived growth factor receptor alpha (PDGFRα) and epidermal growth factor receptor (EGFR), and inhibit Akt signaling, further contributing to its anti-tumor effects.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in breast and non-small cell lung cancer xenograft models.

Table 1: this compound Efficacy in Breast Cancer Xenograft Model (MDA-MB-453)

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) | Tumor Regression Rate |

| 1 | Oral (PO) | Once daily for 21 days | 29% | - |

| 2 | Oral (PO) | Once daily for 21 days | - | 26% |

| 4 | Oral (PO) | Once daily for 21 days | - | 87% |

| 8 | Oral (PO) | Once daily for 21 days | - | 96% |

Table 2: this compound Efficacy in Non-Small Cell Lung Cancer Xenograft Model (pNSCLC-1)

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |

| 5 | Oral (PO) | Once daily for 21 days | Significantly inhibited xenograft growth |

Data sourced from[5]

Experimental Protocols

General Workflow for In Vivo Xenograft Studies

Caption: General xenograft experimental workflow.

Protocol 1: Breast Cancer Xenograft Model

1. Cell Line:

-

MDA-MB-453 human breast cancer cell line.

2. Animal Model:

-

Female Severe Combined Immunodeficient (SCID) mice, 4-6 weeks old.

3. Xenograft Establishment:

-

Culture MDA-MB-453 cells in appropriate media.

-

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

4. This compound Dosing:

-

Initiate treatment when tumors reach a volume of approximately 100-150 mm³.

-

Randomize mice into treatment and vehicle control groups.

-

Vehicle Formulation: Prepare a solution of 40% PEG400 and 5% Tween-80 in saline.

-

This compound Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 2, 4, 8 mg/kg).

-

Administration: Administer this compound or vehicle orally (gavage) once daily for 21 days.

5. Monitoring and Endpoints:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

The study endpoint is typically reached after the treatment duration or when tumors in the control group reach a predetermined maximum size.

-

At the endpoint, excise tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry) to assess pharmacodynamic markers such as AMPK activation and mTORC1 inhibition.

Protocol 2: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

1. Cell Lines:

-

Primary NSCLC cells (e.g., pNSCLC-1) or established cell lines such as A549 or NCI-H1944.

2. Animal Model:

-

Female SCID mice, 4-6 weeks old.

3. Xenograft Establishment:

-

Culture NSCLC cells in appropriate media.

-

Harvest and prepare a single-cell suspension in a 1:1 mixture of sterile PBS and Matrigel.

-

Subcutaneously inject approximately 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

-

Allow tumors to establish and grow.

4. This compound Dosing:

-

Begin treatment when tumors are established (e.g., after three weeks).

-

Randomize mice into treatment and vehicle control groups.

-

Vehicle Formulation: Use a solution of 40% PEG400 and 5% Tween-80 in saline.

-

This compound Preparation: Dissolve this compound in the vehicle to a concentration of 5 mg/kg.

-

Administration: Administer this compound or vehicle orally (gavage) once daily for 21 days.

5. Monitoring and Endpoints:

-

Regularly monitor tumor volumes and the general health of the mice.

-

After the 21-day treatment period, sacrifice the mice and excise the tumors.

-

Analyze tumor tissues for pharmacodynamic markers, including AMPK activation, mTORC1 inhibition, and degradation of EGFR and PDGFRα, to confirm the mechanism of action in vivo.

References

- 1. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. MDA-MB-453 xenograft [bio-protocol.org]

- 3. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Application Notes and Protocols for ASP4132 Dissolution in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of ASP4132, a potent and orally active AMP-activated protein kinase (AMPK) activator, for in vitro and in vivo experiments.

Introduction

This compound is an investigational compound that has demonstrated anti-cancer activity by activating AMPK signaling.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for research purposes.[3] However, it is important to be mindful of the potential off-target effects of DMSO on cellular signaling pathways.[4]

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉N₃O | [3] |

| Molecular Weight | 295.36 g/mol | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO | |

| EC50 (AMPK activation) | 18 nM |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in 100% DMSO, suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous or molecular sieve-dried DMSO (≥99.9%)

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

-

Sterile, disposable syringes and filters (0.22 µm)

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

If precipitation or phase separation occurs, gentle warming and/or sonication can be used to facilitate dissolution.

-

-

Sterilization (Optional but Recommended): For cell culture experiments, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile storage vial.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. MedChemExpress suggests that stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture.

Table of Molar Calculations for Stock Solutions:

| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |

| 1 mM | 0.295 mg | 1.477 mg | 2.954 mg |

| 5 mM | 1.477 mg | 7.385 mg | 14.77 mg |

| 10 mM | 2.954 mg | 14.77 mg | 29.54 mg |

| 20 mM | 5.908 mg | 29.54 mg | 59.08 mg |

Calculations are based on a molecular weight of 295.36 g/mol .

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.

Materials:

-

High-concentration this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Thaw Stock Solution: Thaw the high-concentration this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cellular effects.

-

-

Vortex: Gently vortex the working solutions to ensure homogeneity.

-

Application to Cells: Add the prepared working solutions to your cell cultures.

Signaling Pathway

This compound is a potent activator of AMP-activated protein kinase (AMPK). Activation of AMPK by this compound has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cells. The downstream effects of this compound-mediated AMPK activation include the inhibition of mTORC1 signaling, degradation of receptor tyrosine kinases (such as PDGFRα and EGFR), inhibition of Akt, and induction of autophagy.

References

- 1. AMPK activation by this compound inhibits non-small cell lung cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound (EVT-256337) [evitachem.com]

- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]

Application Notes and Protocols: Detection of AMPK Phosphorylation Following ASP4132 Treatment by Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in metabolic regulation. Its activation via phosphorylation is a key therapeutic target for various diseases, including metabolic disorders and cancer. ASP4132 is a potent, orally active, indirect activator of AMPK. It functions by inhibiting the mitochondrial complex I, which leads to an increased cellular AMP/ATP ratio and subsequent activation of AMPK through phosphorylation at Threonine 172 (Thr172) of the α-subunit.[1] This document provides a detailed protocol for detecting the phosphorylation of AMPK at Thr172 in cell lysates following treatment with this compound using the Western blot technique.

Signaling Pathway

This compound treatment initiates a signaling cascade that results in the activation of AMPK and subsequent downstream effects. The core of this pathway involves the phosphorylation of the AMPKα subunit at the Thr172 residue by upstream kinases, most notably Liver Kinase B1 (LKB1). Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.

Caption: this compound signaling pathway leading to AMPK activation.

Experimental Data

The following table summarizes representative quantitative data from a Western blot experiment analyzing the effect of different concentrations of this compound on AMPK phosphorylation in non-small cell lung cancer (NSCLC) cells. The data, presented as the ratio of phosphorylated AMPK (p-AMPK) to total AMPK normalized to the vehicle control, is based on findings reported in studies where this compound robustly induced AMPK phosphorylation.[2]

| Treatment Group | Concentration (µM) | Mean p-AMPK/Total AMPK Ratio (Normalized) | Standard Deviation |

| Vehicle Control | 0 | 1.00 | 0.12 |

| This compound | 0.1 | 2.54 | 0.21 |

| This compound | 0.5 | 5.89 | 0.45 |

| This compound | 1.0 | 8.23 | 0.67 |

| This compound | 5.0 | 8.51 | 0.71 |

Experimental Workflow

The overall workflow for the Western blot protocol involves cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection.

Caption: Western blot experimental workflow.

Detailed Protocol

This protocol outlines the steps for performing a Western blot to detect p-AMPK (Thr172) and total AMPK in cell lysates.

I. Reagents and Buffers

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA Protein Assay Kit.

-

Sample Buffer: 4X Laemmli sample buffer.

-

Running Buffer: 1X Tris/Glycine/SDS buffer.

-

Transfer Buffer: 1X Tris/Glycine buffer with 20% methanol.

-

Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.

-

Primary Antibodies:

-

Rabbit anti-p-AMPKα (Thr172) polyclonal antibody.

-

Mouse anti-AMPKα monoclonal antibody.

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Cell Culture and Treatment

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5.0 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).

III. Protein Extraction and Quantification

-

After treatment, wash cells twice with ice-cold PBS.

-

Add ice-cold cell lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA protein assay.

IV. SDS-PAGE and Protein Transfer

-

Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per well of a 10% SDS-polyacrylamide gel.

-

Run the gel at 120V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

V. Antibody Incubation and Detection

-

After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against p-AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply ECL detection reagent to the membrane according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

VI. Stripping and Re-probing for Total AMPK

-

To normalize for protein loading, the same membrane can be stripped and re-probed for total AMPK.

-

Incubate the membrane in a mild stripping buffer for 15 minutes at room temperature.

-

Wash the membrane thoroughly with TBST.

-

Block the membrane again with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against total AMPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

-

Repeat the washing, secondary antibody incubation, and detection steps as described above.

VII. Data Analysis

-

Quantify the band intensities for both p-AMPK and total AMPK using densitometry software.

-

For each sample, calculate the ratio of the p-AMPK signal to the total AMPK signal.

-

Normalize the ratios of the treated samples to the vehicle control to determine the fold change in AMPK phosphorylation.

References

Application Notes and Protocols: Evaluating the Efficacy of ASP4132 in Non-Small Cell Lung Cancer Cell Viability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. One promising target is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. ASP4132 has been identified as a potent and orally active activator of AMPK, demonstrating significant anti-tumor activity in various cancer models.[1][2] These application notes provide a comprehensive guide to assessing the effects of this compound on the viability of NSCLC cells, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action of this compound in NSCLC

This compound exerts its anti-cancer effects in non-small cell lung cancer by potently activating AMP-activated protein kinase (AMPK).[1][2] This activation triggers a cascade of downstream signaling events that collectively inhibit cancer cell growth and survival. The primary mechanism involves the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key promoter of cell growth and proliferation.[1]

Furthermore, this compound-mediated AMPK activation leads to the degradation of key receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor alpha (PDGFRα). The downregulation of these receptors disrupts critical signaling pathways for cancer cell proliferation and survival. Additionally, this compound treatment results in the inhibition of the Akt signaling pathway, another crucial node in cell survival and metabolism. The culmination of these molecular events is the potent inhibition of NSCLC cell growth, proliferation, and the induction of apoptosis.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in reducing the viability of various NSCLC cell lines as determined by a Cell Counting Kit-8 (CCK-8) assay. While specific IC50 values for A549 and NCI-H1944 cells are not publicly available, the provided concentration range demonstrates a significant dose-dependent effect.

| Cell Line | Assay Type | Treatment Duration | Effective Concentration Range | Observations | Reference |

| Primary NSCLC Cells | CCK-8 | 48 hours | 0.3 - 3.0 µM | Significant inhibition of cell viability. | |

| A549 | CCK-8 | 48 hours | 1.0 µM | Significant decrease in cell viability. | |

| NCI-H1944 | CCK-8 | 48 hours | 1.0 µM | Significant decrease in cell viability. |

Visualizing the Molecular Effects of this compound

To illustrate the mechanism of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

References

Application Notes and Protocols for Long-Term Animal Studies of ASP4132

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting long-term animal studies to evaluate the safety and efficacy of ASP4132, an orally active and potent AMP-activated protein kinase (AMPK) activator.[1] The protocols are designed based on established regulatory guidelines and available preclinical data for this compound and similar compounds.

Introduction to this compound

This compound is a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[2] AMPK activation can inhibit the growth of cancer cells by modulating downstream signaling pathways, including the inhibition of mTORC1 and the degradation of receptor tyrosine kinases.[1] Preclinical studies have demonstrated its anti-cancer activity in xenograft mouse models.[1] However, a thorough evaluation of the long-term safety profile is essential for further clinical development.

This compound Signaling Pathway

This compound activates AMPK, which in turn modulates several downstream targets to exert its anti-cancer effects. The key signaling events are depicted in the diagram below.

Caption: this compound signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from available preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (AMPK activation) | - | 18 nM | N/A |

| IC50 (Cell Growth) | MDA-MB-453 | 0.014 µM | N/A |

| IC50 (Cell Growth) | SK-BR-3 | >3 µM | N/A |

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Model

| Dose (Oral) | Duration | Outcome | Reference |

| 5 mg/kg/day | 21 days | Significant inhibition of tumor growth | [1] |

Table 3: Human Phase I Clinical Trial Dose-Limiting Toxicities (DLTs)

| Dose Level | DLTs Observed | Reference |

| 5 mg | Well tolerated | |

| 7.5 mg | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis | |

| 10 mg (intermittent) | Multiple DLTs | |

| 15 mg (intermittent) | Multiple DLTs |

Experimental Protocols for Long-Term Animal Studies

Long-term animal studies are critical for evaluating the chronic toxicity and carcinogenic potential of this compound. The following protocols are based on FDA and OECD guidelines.

Chronic Toxicity Study (Rodent and Non-Rodent)

Objective: To determine the long-term toxicological profile of this compound and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Species:

-

Rodent: Sprague-Dawley rats (or another appropriate strain)

-

Non-Rodent: Beagle dogs

Study Design:

| Group | Dose Level (mg/kg/day) | Number of Animals (per sex) |

| 1 (Control) | 0 (Vehicle) | Rodent: 20, Non-Rodent: 4 |

| 2 (Low Dose) | TBD (Based on sub-chronic studies) | Rodent: 20, Non-Rodent: 4 |

| 3 (Mid Dose) | TBD (Based on sub-chronic studies) | Rodent: 20, Non-Rodent: 4 |

| 4 (High Dose) | TBD (Based on sub-chronic studies) | Rodent: 20, Non-Rodent: 4 |

| 5 (Recovery - Control) | 0 (Vehicle) | Rodent: 10, Non-Rodent: 2 |

| 6 (Recovery - High Dose) | TBD (Based on sub-chronic studies) | Rodent: 10, Non-Rodent: 2 |

Duration:

-

Rodent: 6 months

-

Non-Rodent: 9 months

-

Recovery Period: 4 weeks

Methodology:

-